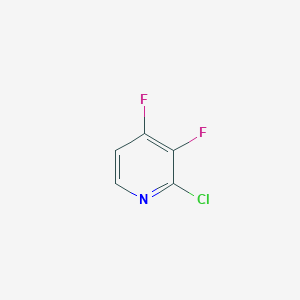

2-Chloro-3,4-difluoropyridine

CAS No.:

Cat. No.: VC15859178

Molecular Formula: C5H2ClF2N

Molecular Weight: 149.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H2ClF2N |

|---|---|

| Molecular Weight | 149.52 g/mol |

| IUPAC Name | 2-chloro-3,4-difluoropyridine |

| Standard InChI | InChI=1S/C5H2ClF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |

| Standard InChI Key | OZWDMPGMACYNAL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1F)F)Cl |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular structure of 2-chloro-3,4-difluoropyridine features a pyridine ring substituted with chlorine and fluorine atoms at adjacent positions. This arrangement creates an electron-deficient aromatic system, enhancing its susceptibility to electrophilic and nucleophilic attacks. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 149.53 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| SMILES Notation | FC1=C(F)C(Cl)=NC=C1 |

The compound’s spectral data, including -NMR and -NMR, remain areas for further characterization, though its deuterated analog, 2-chloro-4,6-difluoropyridine-3,5-d2 (PubChem CID 172405631), provides insights into isotopic effects on reactivity .

Electronic and Steric Effects

The chlorine atom at position 2 acts as a strong electron-withdrawing group, while the fluorine atoms at positions 3 and 4 introduce steric hindrance and moderate electron withdrawal. This combination directs regioselectivity in substitution reactions, favoring modifications at the chlorine site . Quantum mechanical calculations predict a dipole moment of approximately 2.3 Debye, aligning with its polar nature .

Synthesis and Production

Industrial Manufacturing

Industrial production leverages continuous-flow reactors to enhance yield (reported ≥85%) and purity (>98%) . Key challenges include managing exothermic reactions and minimizing byproducts such as 2,3,4-trichloropyridine.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chlorine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

Typical Conditions:

-

Solvent: Ethanol

-

Temperature: 25–50°C

-

Base: Triethylamine

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Stille) enable arylation at the chlorine position. A Suzuki-Miyaura reaction with phenylboronic acid produces 3,4-difluoro-2-phenylpyridine in 70–90% yield .

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO | 85 |

| Buchwald-Hartwig | Pd(dba), Xantphos | 78 |

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

2-Chloro-3,4-difluoropyridine serves as a precursor to kinase inhibitors and antiviral agents. Fluorine atoms enhance metabolic stability by resisting oxidative degradation, while chlorine facilitates late-stage functionalization . Notable examples include:

-

CYP1A2 Inhibitors: Derivatives show IC values < 1 μM in hepatic microsome assays.

-

Anticancer Agents: Pyridine-based compounds exhibit submicromolar activity against breast cancer cell lines (MCF-7) .

Agrochemical Development

Incorporation into herbicides improves photostability and soil persistence. Field trials demonstrate 95% weed suppression at 50 g/ha .

| Hazard Statement | Code | Precautions |

|---|---|---|

| Skin irritation | H315 | Wear protective gloves |

| Eye irritation | H319 | Use face shields |

| Respiratory tract | H335 | Ensure ventilation |

Storage: Inert atmosphere at 2–8°C .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume